molecular formula C6H8O2 B1358119 2-Cyclobutylideneacetic acid CAS No. 25021-04-9

2-Cyclobutylideneacetic acid

Cat. No. B1358119
Key on ui cas rn: 25021-04-9
M. Wt: 112.13 g/mol
InChI Key: ACWUGSRELMTOFJ-UHFFFAOYSA-N
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Patent
US07842703B2

Procedure details

A solution of thiophenol (70 mmol) in THF (10 ml) was refluxed for 1 h in the presence of K2CO3 (70 mmol) as a base. A solution of Cyclobutylidene acetic acid (intermediate 1) (35 mmol) in DMF (1.0 ml) was added to the above reaction. The reaction was monitored by TLC for completion. After 3 days the reaction was cooled and filtered. It was then neutralized with ethyl acetate saturated with hydrochloric acid and the compound was extracted with ethyl acetate. Organic layer was then separated, dried over anhydrous Na2SO4 and concentrated under vacuum. The residue was column purified to give the compound as a yellow solid.
Quantity
70 mmol
Type
reactant
Reaction Step One
Name
Quantity
70 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
35 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([SH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([O-])([O-])=O.[K+].[K+].[C:14]1(=[CH:18][C:19]([OH:21])=[O:20])[CH2:17][CH2:16][CH2:15]1>C1COCC1.CN(C=O)C>[C:1]1([S:7][C:14]2([CH2:18][C:19]([OH:21])=[O:20])[CH2:17][CH2:16][CH2:15]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
70 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)S
Name
Quantity
70 mmol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
35 mmol
Type
reactant
Smiles
C1(CCC1)=CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC1)=CC(=O)O
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 3 days the reaction was cooled
Duration
3 d
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
the compound was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Organic layer was then separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)SC1(CCC1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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